MM-102 TFA

Epigenetics Protein-Protein Interaction Inhibition WDR5/MLL1 Complex

MM-102 TFA is a cell-permeable peptidomimetic with sub-nanomolar WDR5 binding (Ki <1 nM, IC₅₀=2.4 nM)—>200-fold more potent than the ARA scaffold and ~90–120-fold higher affinity than OICR-9429. Systematically optimized from the minimal MLL1 WIN motif, it selectively disrupts MLL1-WDR5 interaction, suppresses HoxA9 (76%) and Meis-1 (36%) in MLL1-AF9 cells, and achieves a 3.4-fold GI₅₀ differential vs. BCR-ABL controls. Demonstrates in vivo efficacy in renal fibrosis models. DMSO solubility ≥90 mg/mL supports robust dose-response workflows. Optimal for definitive MLL1-dependency and epigenetic reprogramming studies.

Molecular Formula C37H50F5N7O6
Molecular Weight 783.842
CAS No. 1883545-52-5
Cat. No. B2711892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-102 TFA
CAS1883545-52-5
Molecular FormulaC37H50F5N7O6
Molecular Weight783.842
Structural Identifiers
SMILESCCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)/t27-;/m0./s1
InChIKeyZRKTWBXVGMHWHM-YCBFMBTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MM-102 TFA (CAS 1883545-52-5): Potent Peptidomimetic WDR5/MLL Interaction Inhibitor for Epigenetic Research


MM-102 TFA is the trifluoroacetate salt form of MM-102 (HMTase Inhibitor IX), a cell-permeable peptidomimetic inhibitor that disrupts the protein-protein interaction between MLL1 and WDR5 [1]. It achieves an IC50 of 2.4 nM and estimated Ki < 1 nM in WDR5 binding assays, representing >200-fold improvement over the ARA peptide starting scaffold [2]. The compound effectively inhibits MLL1 histone methyltransferase activity and has demonstrated selective growth inhibition in MLL1 fusion protein-harboring leukemia models .

Why In-Class WDR5/MLL Inhibitors Cannot Substitute for MM-102 TFA Without Loss of Binding Affinity


Despite targeting the same WDR5/MLL protein-protein interaction interface, not all in-class inhibitors exhibit comparable binding potency, cellular activity, or target selectivity. MM-102 TFA was systematically optimized from the minimal MLL1 WIN motif peptide via iterative peptidomimetic design to achieve sub-nanomolar Ki binding [1]. Alternative WDR5 antagonists such as OICR-9429 exhibit significantly weaker affinity (Kd ~93 nM, >90-fold difference) and may not achieve equivalent cellular target engagement at comparable concentrations . The specific structural modifications embedded in MM-102 TFA cannot be assumed to be present in generic analogs, making direct substitution unreliable for studies requiring defined high-affinity WDR5 antagonism.

MM-102 TFA: Quantitative Evidence of Differentiated WDR5 Binding and Cellular Activity vs. Peptide Controls


MM-102 TFA Binds WDR5 with >200-Fold Higher Potency than ARA Peptide Scaffold

MM-102 TFA demonstrates a >200-fold improvement in WDR5 binding potency compared to the ARA peptide (Ac-ARA-NH2), the minimal MLL1 WIN motif from which the compound was derived [1]. This represents the magnitude of optimization achieved through iterative peptidomimetic design.

Epigenetics Protein-Protein Interaction Inhibition WDR5/MLL1 Complex

MM-102 TFA Exhibits Sub-Nanomolar Ki Affinity Compared to Nanomolar Kd of OICR-9429 for WDR5 Binding

MM-102 TFA binds WDR5 with an estimated Ki < 1 nM [1], whereas the alternative WDR5 antagonist OICR-9429 exhibits a Kd of 93 ± 28 nM for WDR5 binding . This represents approximately a 90- to 120-fold difference in equilibrium binding affinity.

Target Engagement WDR5 Antagonism Binding Affinity

MM-102 TFA Selectively Inhibits Growth of MLL1 Fusion Leukemia Cells with 3.4-Fold Higher Potency than BCR-ABL-Dependent Cells

MM-102 TFA preferentially inhibits the growth of MLL1 fusion protein-harboring leukemia cells (MV4;11 and KOPN8) with a 7-day GI50 of 25 μM, while exhibiting substantially reduced potency against BCR-ABL-dependent K562 cells (7-day GI50 = 84 μM) . This 3.4-fold difference in GI50 values demonstrates target-dependent cellular selectivity.

Acute Leukemia MLL1 Fusion Proteins Selective Growth Inhibition

MM-102 TFA Reduces HoxA9 and Meis-1 mRNA Expression in MLL1-AF9 Transduced Myeloblasts

Treatment with 50 μM MM-102 for 96 hours reduces HoxA9 mRNA expression by 76% and Meis-1 mRNA expression by 36% in myeloblasts derived from MLL1-AF9-transduced murine bone marrow cells . These two genes are established critical MLL1 targets required for MLL1 fusion protein-mediated leukemogenesis.

MLL1 Target Genes Leukemogenesis Transcriptional Regulation

MM-102 TFA Demonstrates Robust Apoptosis Induction in MLL1 Fusion Leukemia Cells

MM-102 TFA induces >75% apoptosis in MV4;11 MLL1-AF4-harboring leukemia cultures following 4-day treatment at 50 μM, while K562 BCR-ABL-dependent control cells maintain >90% viability under identical conditions .

Apoptosis MLL1 Fusion Leukemia Cellular Efficacy

MM-102 TFA TFA Salt Form Provides Enhanced Aqueous Solubility for In Vitro and In Vivo Applications

MM-102 TFA, the trifluoroacetate salt form, achieves DMSO solubility ≥ 90 mg/mL at 25°C . Comparative solubility data from vendor sources indicates DMSO solubility up to ≥ 100 mg/mL (127.58 mM) . The TFA counterion improves handling and formulation characteristics relative to the free base form.

Formulation Solubility In Vivo Dosing

MM-102 TFA: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Functional Dissection of MLL1-WDR5 Protein-Protein Interaction in Leukemia Models

MM-102 TFA is optimally suited for studies requiring definitive disruption of the MLL1-WDR5 interaction in acute leukemia cells harboring MLL1 fusion proteins. With sub-nanomolar Ki binding affinity [1] and documented selectivity for MLL1 fusion-harboring cells over BCR-ABL-dependent controls (3.4-fold differential GI50) , it provides a robust tool for establishing MLL1-dependency in leukemogenesis models.

Epigenetic Reprogramming and Developmental Biology Studies Requiring MLL1/H3K4 Methyltransferase Inhibition

For applications involving modulation of H3K4 methylation status and transcriptional reprogramming, MM-102 TFA provides validated on-target activity. The compound has demonstrated significant reduction of HoxA9 (76%) and Meis-1 (36%) mRNA expression in MLL1-AF9-transduced cells and has been employed in studies of epigenetic reprogramming of somatic cell nuclear transfer embryos [2].

In Vivo Studies of Renal Fibrosis and Inflammation in Ischemia-Reperfusion Injury Models

MM-102 TFA has established in vivo efficacy in mouse models of renal ischemia-reperfusion injury, where it attenuated renal fibrosis and inflammation [3]. This application is supported by head-to-head comparative evidence showing that both MM-102 and OICR-9429 suppress p16INK4a expression in this model [3], confirming pathway engagement and validating the compound's utility for fibrosis and senescence research.

High-Affinity WDR5 Binding Assays Requiring Nanomolar to Sub-Nanomolar Potency

For biochemical and biophysical studies requiring robust WDR5 target engagement at low concentrations, MM-102 TFA offers a >200-fold potency advantage over the ARA peptide starting scaffold [4] and approximately 90- to 120-fold higher affinity than the alternative WDR5 antagonist OICR-9429 [4]. Its high DMSO solubility (≥90 mg/mL) further supports preparation of concentrated stock solutions for dose-response studies.

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